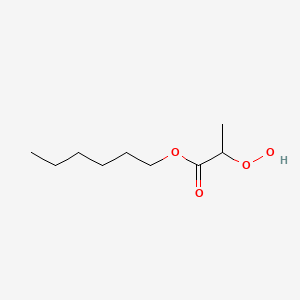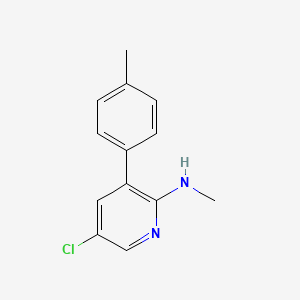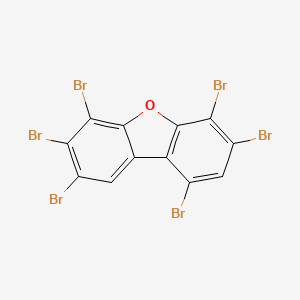
1,3,4,6,7,8-Hexabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,7,8-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran structure. This compound has the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol . It is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,6,7,8-Hexabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using dibenzofuran as the starting material. The reaction conditions would be optimized to achieve high yields and purity of the desired hexabromo derivative.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6,7,8-Hexabromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms, leading to the formation of less brominated derivatives.
Oxidation Reactions: The dibenzofuran ring can be oxidized to form various oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted dibenzofurans.
Reduction: Formation of less brominated dibenzofurans.
Oxidation: Formation of dibenzofuran-quinones and other oxygenated derivatives.
Applications De Recherche Scientifique
1,3,4,6,7,8-Hexabromo-dibenzofuran has several applications in scientific research, including:
Environmental Studies: Used as a model compound to study the behavior and fate of brominated dibenzofurans in the environment.
Toxicology: Investigated for its potential toxic effects on living organisms, including its role as an endocrine disruptor.
Analytical Chemistry: Used as a standard or reference material in the analysis of brominated compounds.
Material Science: Explored for its potential use in the development of flame retardants and other brominated materials.
Mécanisme D'action
1,3,4,6,7,8-Hexabromo-dibenzofuran exerts its effects through interactions with various molecular targets and pathways. It can act as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6,7,8-Hexabromodibenzofuran: Another hexabrominated derivative of dibenzofuran with bromine atoms at different positions.
Polybrominated Dibenzofurans: A broader class of compounds containing multiple bromine atoms attached to the dibenzofuran structure.
Uniqueness
1,3,4,6,7,8-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure makes it a valuable compound for studying the effects of bromination on dibenzofuran derivatives.
Propriétés
Numéro CAS |
617708-27-7 |
|---|---|
Formule moléculaire |
C12H2Br6O |
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
1,3,4,6,7,8-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-6(15)9(17)12-7(4)3-1-5(14)8(16)10(18)11(3)19-12/h1-2H |
Clé InChI |
HPZIYTSBNUYJNG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=C(C(=C(C=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


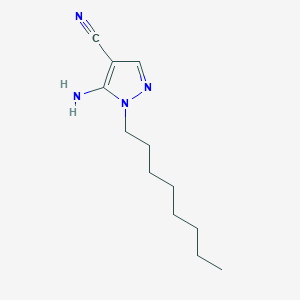
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
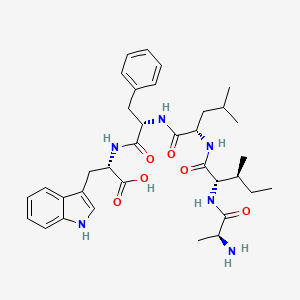


![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
